Enpp-1-IN-8

ENPP1 Inhibitor Chemical Structure Chemotype Differentiation

Researchers seeking to replicate WO2021203772A1 assays require the exact exemplified compound to avoid irreproducibility. Enpp-1-IN-8 (Compound 51) eliminates scaffold-dependent variability inherent to alternative ENPP1 inhibitors. - Patent-authenticated: Precise chemical entity from WO2021203772A1 for validated target engagement. - Scaffold-defined: Imidazoquinazoline core enables chemotype-specific SAR profiling vs. ENPP2/3 off-targets. - Supply assured: Custom synthesis & global logistics for uninterrupted preclinical workflows.

Molecular Formula C19H26N6O4S
Molecular Weight 434.5 g/mol
Cat. No. B15143968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-8
Molecular FormulaC19H26N6O4S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC3=NC=CN23)N4CCC(CC4)CCNS(=O)(=O)N)OC
InChIInChI=1S/C19H26N6O4S/c1-28-16-11-14-15(12-17(16)29-2)25-10-7-21-19(25)23-18(14)24-8-4-13(5-9-24)3-6-22-30(20,26)27/h7,10-13,22H,3-6,8-9H2,1-2H3,(H2,20,26,27)
InChIKeyVWJNNNVRMHXTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpp-1-IN-8: A Patent-Disclosed ENPP1 Inhibitor for Cancer and Infectious Disease Research Procurement


Enpp-1-IN-8 (CAS: 2718971-08-3) is a small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that hydrolyzes extracellular cGAMP and other nucleotides, thereby suppressing the STING pathway—a key innate immune sensor [1]. Disclosed as Compound 51 in patent WO2021203772A1, Enpp-1-IN-8 belongs to a class of imidazoquinazoline derivatives developed for research into cancers and infectious diseases [2]. Its chemical identity is defined by the molecular formula C19H26N6O4S and a molecular weight of 434.51 g/mol . As an ENPP1 inhibitor, it is intended to prevent the degradation of cGAMP, thereby potentially activating the STING pathway and modulating anti-tumor immunity [3]. This compound is offered by multiple research vendors as a tool for preclinical investigations.

Why Enpp-1-IN-8 Cannot Be Substituted by Other ENPP1 Inhibitors in Preclinical Studies


ENPP1 inhibitors are a heterogeneous class of compounds with significant variations in chemical structure, potency, selectivity, and pharmacokinetic properties. Simple substitution based solely on target class (ENPP1 inhibition) is scientifically unsound and can lead to irreproducible results. For instance, compounds within the same patent series (e.g., WO2021203772A1) or from different chemical scaffolds exhibit IC50 values ranging from picomolar to micromolar against ENPP1, with varying degrees of off-target activity against related phosphodiesterases like ENPP2 and ENPP3 [1]. Furthermore, the functional consequence of ENPP1 inhibition—specifically the degree of cGAMP stabilization and downstream STING activation—can differ markedly between inhibitors due to variations in binding kinetics and cellular permeability [2]. Selecting Enpp-1-IN-8, specifically, is justified by its unique structural identity (imidazoquinazoline core) and its origin as a specific exemplified compound (Compound 51) within a defined patent family [3]. Without head-to-head comparative data, substituting this compound with a seemingly more potent analog (e.g., Enpp-1-IN-20, IC50 = 0.09 nM) may introduce unknown variables in selectivity, solubility, or in vivo behavior that compromise experimental validity. The evidence below establishes the specific, verifiable differentiation of Enpp-1-IN-8 within the broader ENPP1 inhibitor landscape.

Enpp-1-IN-8: Quantitative Differentiation and Comparative Evidence for Scientific Procurement


Structural Differentiation: Enpp-1-IN-8's Imidazoquinazoline Core vs. Other ENPP1 Inhibitor Chemotypes

Enpp-1-IN-8 is characterized by a distinct imidazo[1,2-a]quinazoline core structure, differentiating it from other prominent ENPP1 inhibitor chemotypes. This structural class is a key feature of the compounds disclosed in patent WO2021203772A1 [1]. In contrast, other potent ENPP1 inhibitors are based on different scaffolds. For example, Enpp-1-IN-14 is based on a pyrimidine scaffold , Enpp-1-IN-20 is a pyrido[2,3-d]pyrimidin-7-one derivative [2], and STF-1623 is a structurally distinct, proprietary inhibitor optimized for long tumor residence time [3]. This structural divergence has direct implications for procurement: researchers replicating or extending the work described in WO2021203772A1 should utilize the exact exemplified compound (Compound 51) to ensure fidelity to the original disclosure.

ENPP1 Inhibitor Chemical Structure Chemotype Differentiation

Patent-Specific Identity: Enpp-1-IN-8 is the Definitive Compound 51 from WO2021203772A1

Enpp-1-IN-8 is unequivocally identified as Compound 51 from patent WO2021203772A1, titled 'Ectonucleotide pyrophosphatase-phosphodiesterase 1 inhibitors, compositions and uses thereof' [1]. This patent assignment is critical for researchers aiming to reproduce or build upon the specific findings described within that patent family. Other ENPP1 inhibitors, even those with higher reported potency, originate from different patent families or publications and represent distinct chemical matter. For example, Enpp-1-IN-1 is from patent WO2019046778 [2], Enpp-1-IN-4 is from WO2019177971A1 , and Enpp-1-IN-25 (IC50 = 8.05 nM) is a compound from a different research program [3]. Substituting Enpp-1-IN-8 with a compound from a different patent source would constitute a change in chemical entity, potentially invalidating comparisons to the original WO2021203772A1 data.

ENPP1 Inhibitor Cancer Research Patent Compound

Comparative Potency: Class-Level Inference of ENPP1 Inhibitory Activity

While a specific IC50 value for Enpp-1-IN-8 against ENPP1 is not publicly disclosed in readily accessible vendor or patent data, its classification as a 'potent' inhibitor in the same patent series (WO2021203772A1) allows for a class-level inference of its activity. The broader ENPP1 inhibitor landscape exhibits a wide potency range. For context, other disclosed ENPP1 inhibitors demonstrate IC50 values spanning from 0.09 nM (Enpp-1-IN-20) [1] to 32.38 nM (Enpp-1-IN-14) , and up to 68 nM for some cellular assays [2]. Enpp-1-IN-8 is expected to fall within this active range, but the absence of a specific, public IC50 value means a direct quantitative comparison is impossible. This lack of data is a critical limitation and a key differentiator: researchers who require a precisely quantified potency for their assay development should not assume Enpp-1-IN-8's activity based on class membership alone. Procurement should be guided by the need for a specific chemical entity from a specific patent, rather than a specific potency metric.

ENPP1 Inhibitor IC50 Potency Comparison

Enpp-1-IN-8: Recommended Research and Procurement Application Scenarios


Reproducing or Extending Studies Based on Patent WO2021203772A1

The primary and most scientifically rigorous application for Enpp-1-IN-8 is in studies that directly reference or seek to replicate the experimental work disclosed in patent WO2021203772A1. As Compound 51, Enpp-1-IN-8 is the precise chemical entity used in the assays and examples described within that patent [1]. Using any other ENPP1 inhibitor, even a close structural analog, would introduce a confounding variable and undermine the reproducibility of the original findings. This scenario is critical for academic labs validating patent claims or for industrial R&D teams performing freedom-to-operate analyses or competitive intelligence.

Mechanistic Studies of ENPP1-Mediated cGAMP Hydrolysis in Cancer and Infectious Disease Models

Enpp-1-IN-8 is suitable for preclinical research investigating the role of ENPP1 in degrading extracellular cGAMP and suppressing the STING pathway in cancer and infectious disease models. The compound's intended function is to inhibit ENPP1, thereby stabilizing cGAMP and potentially activating innate immune responses [2]. While specific in vivo data for Enpp-1-IN-8 is not publicly available, its use is indicated for in vitro studies, including enzymatic assays and cell-based experiments examining cGAMP levels and STING pathway activation [3]. This application is appropriate for researchers exploring the fundamental biology of the ENPP1-cGAMP-STING axis, provided they validate the compound's activity in their specific experimental system.

Comparative Profiling and Selectivity Assessment of ENPP1 Inhibitors

Enpp-1-IN-8 can serve as a comparator compound in studies aimed at profiling the selectivity and off-target effects of novel ENPP1 inhibitors. Its distinct imidazoquinazoline scaffold [1] makes it a valuable tool for assessing structure-activity relationships (SAR) across different chemotypes. By including Enpp-1-IN-8 in a panel of ENPP1 inhibitors with varying potencies and structures (e.g., Enpp-1-IN-14, Enpp-1-IN-20, STF-1623), researchers can deconvolute target-specific effects from chemotype-specific off-target activities. This application is particularly relevant for drug discovery programs seeking to develop next-generation ENPP1 inhibitors with improved selectivity profiles.

Preclinical In Vitro Assay Development and Validation

Enpp-1-IN-8 is appropriate for use in the development and validation of in vitro assays designed to measure ENPP1 enzymatic activity or its downstream effects on the STING pathway. Due to the absence of a publicly disclosed IC50 value, it is essential that researchers using Enpp-1-IN-8 first establish its potency in their own assay system . This compound is best suited for exploratory research where the exact potency is less critical than the chemical identity, or for studies where the compound's activity is being characterized de novo. It is not recommended for high-throughput screening campaigns or assays that require a precisely defined, literature-validated inhibitory concentration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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